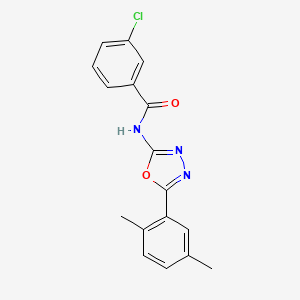

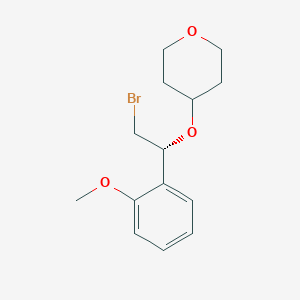

(R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran, also known as (R)-MBE-THP, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a chiral molecule, meaning it has two non-superimposable mirror images, and is a member of the enantiomeric pyran family. (R)-MBE-THP has been studied for its ability to act as a chiral template for the synthesis of other molecules, and has been used to create a range of compounds, including polymers materials and pharmaceuticals. In addition, (R)-MBE-THP has been studied for its potential to act as a catalyst in biochemical reactions, as well as its ability to act as a ligand in certain biochemical processes.

Scientific Research Applications

Diversity-Oriented Synthesis

Diversity-oriented synthesis involves the creation of structurally diverse compounds from available substrates for biological screening. The oxidative carbon-hydrogen bond activation reaction, followed by click chemistry, facilitates the synthesis of substituted tetrahydropyrans, contributing to a library of non-natural compounds for biological target screening (Zaware et al., 2011).

Ligand Synthesis and Metal Complexation

Substituted tetrahydro-2H-pyrans serve as ligands in the synthesis of metal complexes. For example, the synthesis and reactions of 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran with iodine and its ligation with Ru(II), Cu(I), and Hg(II), demonstrate its utility in forming complexes with diverse stoichiometries and structural characterizations, offering insights into coordination chemistry and potential catalytic applications (Singh et al., 2001).

Corrosion Inhibition

Pyran derivatives have been investigated for their corrosion inhibition properties, highlighting their potential application in protecting metals against acid corrosion. The study on pyran derivatives as corrosion inhibitors for mild steel in sulfuric acid solution illustrates their high efficiency and suggests a mechanism based on adsorption (Saranya et al., 2020).

Isomerization and Intramolecular Redox Reactions

The catalytic isomerization and intramolecular redox reactions of alkynyl ethers to produce dihydropyrans and ketoolefins demonstrate the synthetic utility of tetrahydro-2H-pyrans in organic synthesis, providing access to diverse chemical structures through regioselective ring closure and hydrogen transfer reactions (Shikanai et al., 2009).

Novel Derivative Synthesis

The synthesis of novel pyran derivatives ornamented with free amino and nitrile functionalities showcases the adaptability of tetrahydro-2H-pyrans in creating multifunctional molecules for further chemical exploration and potential biological activity (Kumar et al., 2019).

properties

IUPAC Name |

4-[(1R)-2-bromo-1-(2-methoxyphenyl)ethoxy]oxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO3/c1-16-13-5-3-2-4-12(13)14(10-15)18-11-6-8-17-9-7-11/h2-5,11,14H,6-10H2,1H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URENTZAFECEONT-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CBr)OC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H](CBr)OC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-isobutyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2761855.png)

![tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate](/img/structure/B2761857.png)

![4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2761863.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide](/img/structure/B2761864.png)